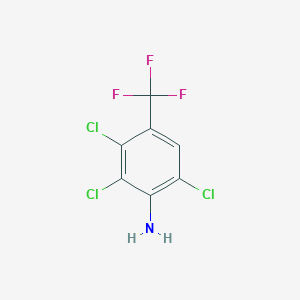

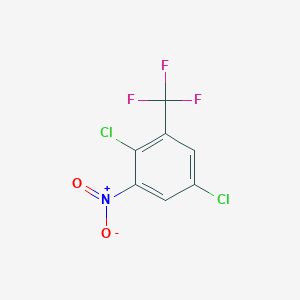

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

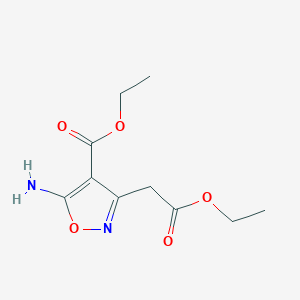

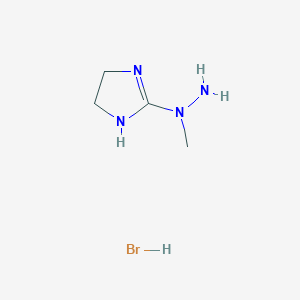

“2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is an organic compound with a molecular formula of C7H2Cl2F3NO2 . It is also known as DCNTB. It is used as a reagent in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents .

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to the compound , have been synthesized and used in the agrochemical and pharmaceutical industries . The synthesis of these compounds has contributed to advances in these fields .Molecular Structure Analysis

The molecular weight of “2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is approximately 259.997 Da . The structure of this compound includes a benzene ring substituted with two chlorine atoms, a nitro group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

“2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene” is a solid at room temperature . Its physical form can be either solid or liquid . The compound’s exact boiling point and other physical properties are not specified in the available resources.Applications De Recherche Scientifique

Chemical Synthesis and Crystal Structures

Researchers have prepared chemical isomers of 3-nitrobenzotrifluoride, exploring their potential to form cocrystals. These studies are foundational in understanding the packing and structural properties of such chemicals, which could influence their application in materials science and engineering. The packing characteristics and C-H...O interactions highlighted in these studies suggest avenues for designing materials with specific properties (Lynch & Mcclenaghan, 2003).

Agricultural Chemistry

In agricultural chemistry, derivatives of benzotrifluoride, including those with similar structures to 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene, have been utilized in the synthesis of novel pesticides. The synthesis process for these compounds involves multiple steps, including nitration, reduction, and chlorination, ultimately leading to the development of pesticides such as bistrifluron, which shows potent growth-retarding activity against pests. This showcases the role of such compounds in developing more efficient and effective agricultural chemicals (Liu An-chan, 2015).

Material Science

In material science, 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene and its derivatives have been investigated for their potential in synthesizing novel materials. For instance, the synthesis of fluorine-containing polyetherimide from derivatives of this compound demonstrates its significance in creating new polymers with desired thermal and mechanical properties. Such materials have applications in various industries, including aerospace and electronics, where high-performance materials are crucial (Yu Xin-hai, 2010).

Organic and Analytical Chemistry

The chemical also finds applications in organic chemistry, where its derivatives are explored for synthesizing complex molecules. For example, the efficient synthesis of benzimidazoles and their libraries under microwave conditions from related compounds underlines the importance of 2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene in facilitating rapid and diverse synthetic routes. These compounds are valuable for pharmaceutical research and development, highlighting the compound's role in medicinal chemistry (Vargas-Oviedo et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

2,5-dichloro-1-nitro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-3-1-4(7(10,11)12)6(9)5(2-3)13(14)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXARLOFJWVUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-1-nitro-3-(trifluoromethyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.